

Application Notes and Protocols for (2R,3S)-Brassinazole in Horticultural Crops

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Compound of Interest

Compound Name: (2R,3S)-Brassinazole

Cat. No.: B10856787

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R,3S)-Brassinazole (Brz) is a highly specific and potent triazole-type inhibitor of brassinosteroid (BR) biosynthesis.[1][2] Brassinosteroids are a class of polyhydroxylated steroid hormones essential for a wide range of developmental processes in plants, including cell elongation, division, vascular differentiation, fruit development, and stress responses.[3][4][5] By blocking the synthesis of endogenous brassinosteroids, Brassinazole induces phenotypes in treated plants that are characteristic of BR-deficient mutants, such as dwarfism, altered leaf morphology, and delayed flowering.[1][2] This inhibitory effect can be reversed by the co-application of active brassinosteroids like brassinolide (BL).[1]

The specificity of Brassinazole makes it an invaluable chemical tool for dissecting the physiological roles of brassinosteroids in various plant species, including numerous horticultural crops. Its application allows for the temporal and spatial control of BR deficiency, complementing genetic approaches and enabling research into processes like fruit set, ripening, and stress tolerance.[6][7] The most active stereoisomer is reported to be **(2R,3S)-Brassinazole**. [8]

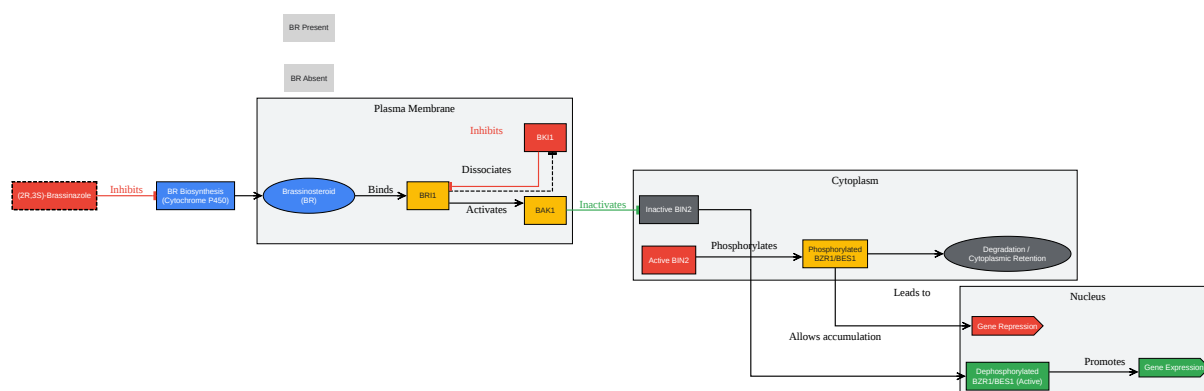
Mechanism of Action

Brassinazole specifically targets and inhibits a cytochrome P450-mediated oxidative step in the brassinosteroid biosynthesis pathway.[1] This inhibition leads to a depletion of active

brassinosteroids within the plant.

In a healthy plant, brassinosteroids are perceived at the cell surface by a receptor kinase complex, primarily consisting of BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor, BRI1-ASSOCIATED KINASE 1 (BAK1).[9] The binding of a brassinosteroid to BRI1 initiates a phosphorylation cascade that leads to the inactivation of a key negative regulator, the glycogen synthase kinase-3 (GSK3)-like kinase known as BRASSINOSTEROID-INSENSITIVE 2 (BIN2).[10][11][12] When BIN2 is inactive, the transcription factors BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1) accumulate in their dephosphorylated, active forms in the nucleus.[9][10] These active transcription factors then bind to the promoters of BR-responsive genes to regulate their expression, thereby controlling plant growth and development.[9][11]

By inhibiting BR synthesis, Brassinazole ensures that BIN2 remains active. Active BIN2 phosphorylates BZR1 and BES1, leading to their cytoplasmic retention and/or degradation, which in turn represses the expression of BR-responsive genes and results in a BR-deficient phenotype.[9][10][13]



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Caption: Brassinosteroid signaling and the inhibitory site of Brassinazole.

Data Presentation: Effects of Brassinazole Application

The application of **(2R,3S)-Brassinazole** has been documented to have significant, quantifiable effects on various horticultural crops.

Table 1: Effects of Brassinazole on Growth and Development

Crop	Application Method	Concentration	Observed Effect	Citation
Arabidopsis	Growth medium	0.5 - 5 µM	Dose-dependent dwarfism, altered leaf morphology.	[1][2]
Arabidopsis (dark-grown)	Growth medium	1 µM	Induced de-etiolated phenotype with short hypocotyls.	[1]
Cress (Lepidium sativum)	Growth medium	>1 µM	Dwarfism, downward curling leaves; reversed by 10 nM brassinolide.	[1]
Cress (Lepidium sativum)	Growth medium	5 µM	Inhibition of secondary xylem development.	[14]

| Cucumber (Cucumis sativus) | Direct application to ovaries | Not specified | Inhibited fruit set and growth in parthenocarpic cultivar. |[4][6] |

Table 2: Effects of Brassinazole on Fruit Ripening Parameters

Crop	Application Method	Concentration	Observed Effect	Citation
Pear (<i>Pyrus ussuriensis</i>)	Postharvest treatment	3 μ M	Promoted ethylene production and decreased fruit firmness.	[15]
Grape (<i>Vitis vinifera</i>)	Application to berries	Not specified	Delayed maturation process.	[16][17]

| Tomato (*Solanum lycopersicum*) | Postharvest treatment | Not specified | Delayed fruit coloration and reduced ethylene production. |[18] |

Experimental Protocols

The following protocols provide a framework for the application of **(2R,3S)-Brassinazole** in a research setting.

Objective: To prepare stable, concentrated stock solutions and ready-to-use working solutions of Brassinazole for various assays.

Materials:

- **(2R,3S)-Brassinazole** powder
- Dimethyl sulfoxide (DMSO), analytical grade
- Sterile deionized water or appropriate buffer/growth medium
- Sterile microcentrifuge tubes and pipette tips

Procedure:

- Stock Solution (e.g., 10 mM):

- Accurately weigh the required amount of Brassinazole powder. (Molecular Weight of Brassinazole is approx. 411.5 g/mol).
- Dissolve the powder in 100% DMSO to create a 10 mM stock solution. For example, dissolve 4.12 mg in 1 mL of DMSO.
- Vortex thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light.
- Working Solution Preparation:
 - Thaw a single aliquot of the stock solution on ice.
 - Dilute the stock solution into the final aqueous medium (e.g., liquid growth medium, buffer, or water with a surfactant like Tween-20 for foliar spray) to achieve the desired final concentration (e.g., 1 μ M, 5 μ M).
 - Important: The final concentration of DMSO in the working solution should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced effects on the plant tissue. Always include a "mock" control treatment containing the same final concentration of DMSO as the Brassinazole treatment.
 - Use the working solution immediately after preparation.

Objective: To assess the biological activity of Brassinazole by measuring its inhibitory effect on hypocotyl elongation in light- or dark-grown seedlings.

Materials:

- Seeds of a model plant (e.g., *Arabidopsis thaliana* or cress).
- Petri dishes with sterile growth medium (e.g., 0.5x Murashige and Skoog [MS] medium with 1% sucrose and 0.8% agar).

- Brassinazole working solutions (e.g., 0.1, 0.5, 1, 5 μ M) and a mock (DMSO) control.
- Growth chamber or incubator with controlled light and temperature.
- Ruler or digital imaging system for measurement.

Procedure:

- Prepare sterile MS agar plates containing the different concentrations of Brassinazole and the mock control. Add the Brassinazole working solution to the molten agar just before pouring the plates.
- Surface-sterilize the seeds according to standard procedures.
- Sow the sterilized seeds in straight lines on the surface of the agar plates.
- Seal the plates and stratify the seeds if required (e.g., 4°C for 2-3 days for Arabidopsis).
- Transfer the plates to a growth chamber.
 - For de-etiolation assay: Wrap the plates in aluminum foil and place them in the dark.
 - For dwarfism assay: Place the plates under a defined light/dark cycle (e.g., 16h light / 8h dark).
- Incubate for 5-7 days.
- Carefully remove the seedlings and place them on a flat surface.
- Measure the length of the hypocotyls using a ruler or capture images and measure using software like ImageJ.
- Calculate the average hypocotyl length for each treatment and compare it to the mock control.

Objective: To investigate the role of brassinosteroids in fruit development and ripening by applying Brassinazole to developing or harvested fruit.

Materials:

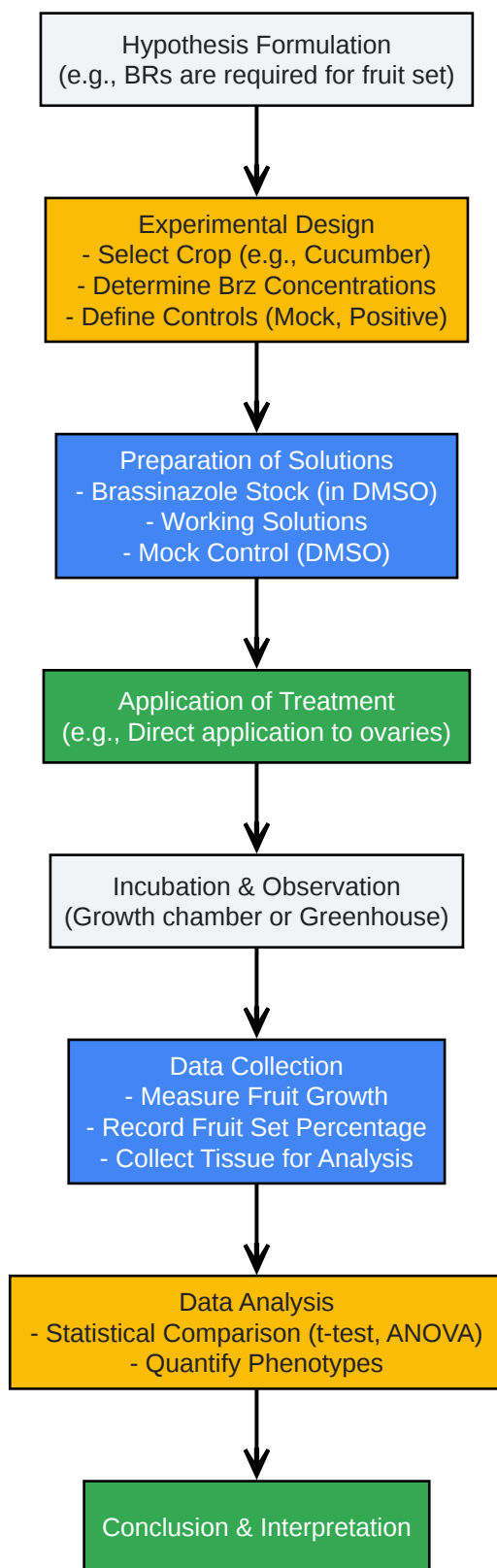
- Horticultural crop (e.g., tomato, pear, cucumber).
- Brassinazole working solution (e.g., 3 μ M for pear) containing a surfactant (e.g., 0.01% Tween-20) to ensure even coverage.
- Mock control solution (DMSO + surfactant).
- Spray bottle or micropipette for application.
- Storage facility with controlled temperature and humidity.
- Equipment for quality analysis (e.g., penetrometer for firmness, gas chromatograph for ethylene).

Procedure:

- Pre-harvest Application:
 - Select plants with flowers at anthesis or with young, developing fruits of a uniform size.
 - For studying fruit set (e.g., in cucumber), carefully apply a small volume (e.g., 10-20 μ L) of the Brassinazole working solution directly to the unpollinated ovaries.[\[6\]](#)
 - Tag the treated flowers/fruits.
- Post-harvest Application:
 - Harvest fruits at a uniform stage of maturity (e.g., commercial harvest stage for pears).[\[15\]](#)
 - Randomly divide the fruits into treatment groups.
 - Thoroughly spray the fruits with the Brassinazole working solution or the mock solution until runoff, ensuring complete coverage.
 - Allow the fruits to air dry completely.
- Incubation and Data Collection:

- Store the treated fruits under appropriate conditions (e.g., room temperature for pear ripening studies).[15]
- At regular intervals (e.g., every 2-3 days), collect subsamples for analysis.
- Measure key ripening parameters:
 - Firmness: Use a penetrometer.
 - Color: Use a chromameter or visual scoring.
 - Ethylene Production: Enclose individual fruits in an airtight container for a set time, then sample the headspace gas for analysis by gas chromatography.
 - Gene Expression: Freeze tissue in liquid nitrogen for subsequent RNA extraction and RT-qPCR analysis of ripening-related genes.

Mandatory Visualizations



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Caption: General experimental workflow for Brassinazole application.

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